Flemichapparin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-16-9-12(14(18)10-15(16)19)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3/b8-7+ |
InChI Key |
HHKHXCOFQIAPMB-BQYQJAHWSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(=O)C=CC2=CC=CC=C2)O)O |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)/C=C/C2=CC=CC=C2)O)O |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C=CC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Related Compounds
Key Structural Differences :
- This compound B vs. Pisatin : Both are coumestans, but pisatin lacks the 3-methoxy group and contains additional hydroxylation at the 6a position .
- This compound B vs. Afromorsin : Afromorsin is an isoflavone with a simpler benzopyrone structure, lacking the fused benzofuran ring .
Bioactivity Comparison
Table 2: Cytotoxic and Estrogenic Activities
Mechanistic Insights :
- Methoxy vs.
- Fused Ring Systems: Coumestans (this compound B, pisatin) exhibit stronger bioactivity than non-fused flavonoids (afromorsin), likely due to improved structural rigidity and interaction with estrogen receptors .
Preparation Methods
Extraction Protocols from Pterocarpus santalinus
The primary source of this compound involves methanol extraction of dried P. santalinus heartwood followed by sequential solvent partitioning. Ground heartwood material (2.5 kg) undergoes maceration in 95% methanol (10 L) for 72 hours at 25°C, with repeated extraction cycles to maximize yield. The combined methanolic extract is concentrated under reduced pressure (40°C, 0.1 bar) to obtain a viscous residue (312 g), which is then suspended in water and fractionated using ethyl acetate (EtOAc) and n-butanol. The EtOAc fraction (89 g) demonstrates the highest coumestan content based on preliminary thin-layer chromatography (TLC) screening.
Chromatographic Purification
The bioactive EtOAc fraction undergoes vacuum liquid chromatography (VLC) over silica gel (200–300 mesh) with a stepwise gradient of chloroform-methanol (95:5 to 70:30 v/v). Fractions eluting at chloroform-methanol (85:15) exhibit characteristic UV absorption at 254 nm and fluorescence quenching, indicative of conjugated coumestan systems. Further purification via semi-preparative HPLC (C18 column, 250 × 10 mm, 5 μm) with acetonitrile-water (65:35 v/v, 2 mL/min) yields this compound (23.7 mg, 0.0095% w/w from dried heartwood) as a white crystalline solid.
Table 1: Isolation Parameters for this compound from P. santalinus
| Parameter | Value/Description |
|---|---|
| Source Material | Dried heartwood (2.5 kg) |
| Extraction Solvent | 95% methanol (3 × 10 L) |
| Partitioning | EtOAc (3 × 5 L) |
| VLC Eluent | Chloroform-methanol (85:15) |
| HPLC Conditions | C18, 65% acetonitrile, 2 mL/min |
| Final Yield | 23.7 mg (0.0095% w/w) |
Synthetic Approaches to Coumestan Derivatives
While direct synthesis of this compound remains unreported in literature, analogous coumestan synthesis strategies provide viable pathways. The Vilsmeier-Haack reaction, BF3·Et2O-mediated cyclization, and palladium-catalyzed cross-coupling emerge as leading candidates.
Vilsmeier Reagent-Mediated Cyclization
The Vilsmeier reagent (formed from phthaloyl dichloride and dimethylformamide in 1,4-dioxane) efficiently converts 2-hydroxyacetophenones into chromones via intramolecular cyclization. Adapted for coumestans, this method could theoretically annulate dihydroxy-acetophenone precursors. For example, treating 2,3,4-trihydroxy-5-methoxyacetophenone with Vilsmeier reagent (4.5 mmol) in BF3·Et2O (9 mmol) at 50°C for 30 minutes may induce cyclodehydration to form the coumestan core.
Table 2: Optimized Vilsmeier Reaction Conditions for Chromones
| Parameter | Value |
|---|---|
| Reagent Ratio | Phthaloyl Cl : DMF = 1:1.2 |
| Solvent System | 1,4-Dioxane |
| Catalyst | BF3·Et2O (3 equiv) |
| Temperature | 50°C |
| Reaction Time | 30–40 minutes |
| Yield Range | 72–89% (for chromones) |
BF3·Et2O-Catalyzed Annulation
BF3·Et2O facilitates phenolic oxidative coupling, critical for constructing the coumestan dihydrofuran ring. A model reaction involves refluxing 3-phenylpropanoic acid derivatives with substituted phenols (1:1 molar ratio) in BF3·Et2O (3 equiv) at 90°C under nitrogen. This method produces dihydrochalcone intermediates that undergo subsequent oxidation and cyclization. Applied to this compound synthesis, 3-(3,4-methylenedioxyphenyl)propanoic acid and 2-hydroxy-4-methoxyphenol could yield the target compound after chromatographic purification.
Palladium-Catalyzed Cross-Coupling
Recent advances in palladium-catalyzed oxidative cyclization (e.g., O-aryl cyclic vinylogous esters) enable efficient benzofuran synthesis. While untested for coumestans, this method could assemble the this compound skeleton through tandem coupling-annulation. For instance, reacting 8-methoxy-7-(vinyloxy)coumarin with Pd(OAc)2 (5 mol%), benzoquinone (2 equiv), and acetic acid (1 equiv) in DMF at 100°C may induce cyclization to form the methylenedioxy bridge.
Analytical Characterization of this compound
Spectroscopic Identification
This compound exhibits distinct NMR profiles:
- 1H NMR (500 MHz, CDCl3): δ 6.08 (2H, s, OCH2O), 6.82 (1H, d, J = 8.5 Hz, H-6), 7.12 (1H, d, J = 8.5 Hz, H-5), 3.89 (3H, s, OCH3).
- 13C NMR (125 MHz, CDCl3): δ 146.28 (C-8), 147.54 (C-9), 102.12 (OCH2O), 160.15 (C-2).
The methylenedioxy group (δ
H 6.08, δ
C 102.12) and methoxy resonance (δ
C 56.4) confirm substitution patterns, while HMBC correlations from H-6 (δ 6.82) to C-8/C-9 validate the coumestan scaffold.
Mass Spectrometric Data
High-resolution ESI-MS displays a pseudomolecular ion at m/z 297.0560 [M + H]+ (calcd. for C17H13O6: 297.0663), with fragmentation peaks at m/z 269 (loss of CO) and 241 (loss of CH2O2).
Challenges and Methodological Limitations
Natural Extraction Constraints
Q & A
Q. What are the standard methodologies for isolating Flemichapparin from plant sources, and how can researchers ensure reproducibility?
- Methodological Answer : this compound is typically isolated using silica gel column chromatography with gradient solvent systems (e.g., petroleum ether/ethyl acetate mixtures) followed by recrystallization for purification . To ensure reproducibility:
-
Document solvent ratios, column dimensions, and elution profiles.
-
Validate purity via TLC/HPLC and cross-reference spectral data (e.g., NMR, IR) with published standards.
-
Replicate isolation protocols across multiple plant batches to account for natural variability in compound concentration.
- Supporting Data :
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer : A multi-technique approach is critical:
-
NMR (1D/2D) : Assign proton/carbon shifts and confirm connectivity (e.g., COSY, HMBC) .
-
Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns.
-
X-ray Crystallography : Resolve stereochemistry for novel derivatives.
-
HPLC-PDA/MS : Quantify purity and detect co-eluting impurities .
- Common Pitfalls :
-
Overreliance on single techniques (e.g., relying solely on UV for purity).
-
Misinterpretation of overlapping peaks in complex plant extracts.
Advanced Research Questions
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from:
-
Variability in source material : Standardize plant taxonomy (e.g., voucher specimens) and extraction protocols .
-
Assay conditions : Validate cell lines, incubation times, and controls; report IC50/EC50 values with confidence intervals .
-
Data normalization : Use internal standards (e.g., quercetin for antioxidant assays) to minimize inter-lab variability.
Advanced resolution strategies: -
Meta-analysis : Pool data from independent studies to identify trends.
-
Mechanistic studies : Use knock-out models or isotopic labeling to isolate this compound-specific effects .
- Case Study :
| Study | Reported IC50 (μM) | Assay Type | Conflict Source |
|---|---|---|---|
| A | 12.3 ± 1.5 | DPPH | Solvent (DMSO vs. ethanol) |
| B | 28.7 ± 2.1 | DPPH | Cell density variability |
Q. What experimental design considerations are critical for optimizing this compound synthesis yield and scalability?
- Methodological Answer : For synthetic or semi-synthetic routes:
-
DoE (Design of Experiments) : Systematically vary catalysts, temperatures, and reaction times to identify optimal conditions .
-
Scale-up challenges : Monitor exothermic reactions and solvent recovery rates; use flow chemistry for improved heat/mass transfer.
-
Green chemistry principles : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Optimization Framework :
| Parameter | Low Yield Scenario | High Yield Strategy |
|---|---|---|
| Catalyst | Homogeneous (e.g., H2SO4) | Switch to heterogeneous (e.g., Amberlyst-15) |
| Temperature | 80°C (decomposition) | Lower to 60°C with prolonged stirring |
| Solvent | Polar aprotic (DMF) | Test ionic liquids for stabilization |
Tables of Key Findings
Q. Table 1: Recent Isolation Studies of this compound
| Source Plant | Compounds Isolated | Novelty | Reference |
|---|---|---|---|
| Flemingia macrophylla | This compound B, stigmasterol, β-sitosterol | First report of this compound B |
Q. Table 2: Recommended Characterization Workflow
| Step | Technique | Purpose |
|---|---|---|
| 1 | HRMS | Molecular formula confirmation |
| 2 | 1H/13C NMR | Skeletal structure elucidation |
| 3 | X-ray | Absolute configuration |
| 4 | HPLC-DAD | Purity >95% validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
